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Compound of Interest

Compound Name: Aurora kinase inhibitor-12

Cat. No.: B12380623

In-Depth Technical Guide: Aurora Kinase
Inhibitor CCT129202

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of the Aurora kinase inhibitor CCT129202. The information is compiled
from publicly available research and is intended for an audience with a technical background in
pharmacology, oncology, and drug development.

Chemical Structure and Properties

CCT129202 is a potent and selective, ATP-competitive small molecule inhibitor of Aurora
kinases. It belongs to a structurally novel series of imidazopyridine compounds.

Chemical Structure:

o |[UPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-
yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[1]

e Molecular Formula: C25H26CIN9OS

e Molecular Weight: 552.1 g/mol
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Physicochemical Properties:

Property Value Reference
Appearance Solid powder N/A
Solubility Soluble in DMSO N/A
Storage Store at -20°C N/A

SMILES: CN(C)clcce(ccl)c2nc3ce(c(n2)NACCN(CC4)CC(=0O)Ncbnecesh)nec(Chn3

Mechanism of Action and Signaling Pathway

CCT129202 exhibits high selectivity for Aurora kinases, which are crucial regulators of mitosis.
Inhibition of these kinases leads to defects in cell division and subsequent apoptosis in cancer
cells. The primary mechanism of action involves the inhibition of both Aurora A and Aurora B
kinases.

Signaling Pathway:

The inhibition of Aurora kinases by CCT129202 initiates a cascade of events that ultimately
leads to cell cycle arrest and apoptosis. A key downstream effect is the upregulation of the
cyclin-dependent kinase inhibitor p21. This leads to the hypophosphorylation of the
retinoblastoma protein (Rb) and subsequent inhibition of the E2F transcription factor. The
inhibition of E2F-mediated transcription results in decreased levels of proteins required for DNA
replication, such as thymidine kinase 1.
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Caption: Signaling pathway of CCT129202.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b12380623?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative Biological Data

CCT129202 has been evaluated for its inhibitory activity against Aurora kinases and its anti-
proliferative effects in various cancer cell lines.

Table 1: In vitro Kinase Inhibitory Activity of CCT129202[2]

Kinase Target ICs0 (M)
Aurora A 0.042
Aurora B 0.198
Aurora C 0.227

Table 2: Anti-proliferative Activity of CCT129202 in Human Tumor Cell Lines[1]

Cell Line Cancer Type Glso (pM)
HCT116 Colon 0.025
SW620 Colon 0.028
HT29 Colon 0.035
A549 Lung 0.040
PC3 Prostate 0.033
DuU145 Prostate 0.027
U20S Osteosarcoma 0.015

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of
CCT129202.

Kinase Inhibition Assay:
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e Objective: To determine the half-maximal inhibitory concentration (ICso) of CCT129202
against Aurora kinases.

o Methodology:
o Recombinant human Aurora A, B, and C enzymes were used.
o Assays were performed in a 96-well plate format.

o The kinase reaction was initiated by adding ATP to a mixture of the enzyme, a suitable
substrate (e.g., myelin basic protein), and varying concentrations of CCT129202.

o After incubation, the amount of phosphorylated substrate was quantified using a standard
method such as radioisotope incorporation (33P-ATP) or a phosphospecific antibody-based
detection system (e.g., ELISA).

o 1Cso values were calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay):
o Objective: To measure the growth inhibitory (Glso) effect of CCT129202 on cancer cell lines.
e Methodology:

o Human tumor cell lines were seeded in 96-well plates and allowed to attach overnight.

o Cells were treated with a range of concentrations of CCT129202 or vehicle control
(DMSO) for a specified period (e.g., 72 hours).

o After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution was added to each well and incubated to allow for the formation of
formazan crystals by metabolically active cells.

o The formazan crystals were solubilized with a suitable solvent (e.g., DMSO or
isopropanol).

o The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570
nm) using a microplate reader.
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o Glso values, the concentration of the compound that causes 50% inhibition of cell growth,
were determined from the dose-response curves.

Western Blot Analysis for p21 and Phospho-Rb:
o Objective: To investigate the molecular mechanism of CCT129202-induced cell cycle arrest.
o Methodology:

o Cancer cells were treated with CCT129202 at various concentrations and time points.

o Whole-cell lysates were prepared using a suitable lysis buffer containing protease and
phosphatase inhibitors.

o Protein concentration was determined using a standard protein assay (e.g., BCA assay).

o Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane was blocked and then incubated with primary antibodies specific for p21,
phospho-Rb (Ser780, Ser807/811), total Rb, and a loading control (e.g., B-actin or
GAPDH).

o After washing, the membrane was incubated with a corresponding HRP-conjugated
secondary antibody.

o The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Studies:
o Objective: To evaluate the anti-tumor efficacy of CCT129202 in a preclinical animal model.
o Methodology:

o Human tumor cells (e.g., HCT116) were implanted subcutaneously into
immunocompromised mice (e.g., nude or SCID mice).
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o Once tumors reached a palpable size, mice were randomized into treatment and control
groups.

o CCT129202 was administered to the treatment group via a clinically relevant route (e.g.,
intraperitoneal or oral) at a predetermined dose and schedule. The control group received
the vehicle.

o Tumor volume and body weight were measured regularly throughout the study.

o At the end of the study, tumors were excised, weighed, and may be used for further
pharmacodynamic analysis (e.g., immunohistochemistry for proliferation and apoptosis
markers).

This guide provides a foundational understanding of the Aurora kinase inhibitor CCT129202.
For further details, researchers are encouraged to consult the primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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